[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate is a chemically modified sugar derivative. This compound is known for its role in organic synthesis and carbohydrate chemistry, particularly in the selective protection and functionalization of hydroxyl groups. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate typically involves the protection of D-glucose with isopropylidene groups followed by the introduction of a methylsulfonyl group. The process can be summarized as follows:
Protection of D-glucose: D-glucose is first protected with two isopropylidene moieties under acid catalysis to form 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose.
Introduction of the methylsulfonyl group: The protected glucose is then reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group at the 3-O position.
Chemical Reactions Analysis
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be replaced by other nucleophiles under basic conditions, often resulting in the inversion of configuration at the carbon atom where the substitution occurs.
Elimination Reactions: Side reactions such as eliminations can also occur, leading to the formation of alkenes.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and nucleophiles such as alcohols or amines.
Scientific Research Applications
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, while the methylsulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the selective introduction of various functional groups at specific positions on the sugar molecule .
Comparison with Similar Compounds
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate can be compared with other similar compounds such as:
1,25,6-Di-O-isopropylidene-3-O-tosyl-alpha-D-glucofuranose: This compound has a toluenesulfonyl group instead of a methylsulfonyl group.
1,25,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose: This compound is another variant with a different sulfonyl group, used for selective protection and functionalization of hydroxyl groups.
The uniqueness of this compound lies in its specific combination of protecting groups and leaving groups, which provides distinct reactivity and selectivity in chemical reactions.
Properties
CAS No. |
5450-26-0 |
---|---|
Molecular Formula |
C13H22O8S |
Molecular Weight |
338.38 g/mol |
IUPAC Name |
[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate |
InChI |
InChI=1S/C13H22O8S/c1-12(2)16-6-7(18-12)8-9(21-22(5,14)15)10-11(17-8)20-13(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9+,10-,11-/m1/s1 |
InChI Key |
CLCAOXSGSHWACR-OXKBGPBOSA-N |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)C)C |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.